Cas no 1036628-11-1 (4-Chloro-N-(4-fluorobenzyl)-2-methylaniline)

4-Chloro-N-(4-fluorobenzyl)-2-methylaniline is a halogenated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates both chloro and fluoro substituents, enhancing its reactivity and selectivity in synthetic pathways. The compound’s distinct substitution pattern offers versatility as an intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds. Its stability under standard conditions and well-defined chemical properties make it a reliable building block for medicinal chemistry and material science applications. The presence of electron-withdrawing groups further facilitates its use in nucleophilic substitution and cross-coupling reactions.
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline structure
1036628-11-1 structure
Product name:4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
CAS No:1036628-11-1
MF:C14H13ClFN
MW:249.711126089096
MDL:MFCD11119360
CID:2604866
PubChem ID:29266784

4-Chloro-N-(4-fluorobenzyl)-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
    • 4-Chloro-N-(4-fluorobenzyl)-2-Methylaniline, 97%
    • AKOS005857117
    • 1036628-11-1
    • 4-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline
    • CS-0440300
    • MDL: MFCD11119360
    • Inchi: InChI=1S/C14H13ClFN/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3
    • InChI Key: CYUBYUVQPNJDHU-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1NCC2=CC=C(C=C2)F)Cl

Computed Properties

  • Exact Mass: 249.0720553g/mol
  • Monoisotopic Mass: 249.0720553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12Ų

4-Chloro-N-(4-fluorobenzyl)-2-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB333013-250 mg
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline; 97%
1036628-11-1
250MG
€123.60 2022-03-03
abcr
AB333013-1 g
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline; 97%
1036628-11-1
1g
€372.00 2022-03-03
Cooke Chemical
F568521-250mg
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
1036628-11-1 97
250mg
RMB 2681.60 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H56258-250mg
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, 97%
1036628-11-1 97%
250mg
¥3352.00 2023-02-14
Ambeed
A1242957-1g
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
1036628-11-1 98%
1g
$746.0 2024-04-26
Cooke Chemical
F568521-1g
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
1036628-11-1 97
1g
RMB 8585.60 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H56258-1g
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, 97%
1036628-11-1 97%
1g
¥10732.00 2023-02-14

Additional information on 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Recent Advances in the Study of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1036628-11-1)

4-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1036628-11-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule drugs. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activity, and potential applications in drug discovery.

Recent literature has emphasized the role of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline in the synthesis of targeted kinase inhibitors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the development of selective inhibitors of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. The compound's unique structural features, including the chloro and fluoro substituents, contribute to its ability to modulate protein-ligand interactions, making it a valuable scaffold for drug design.

In addition to its role in kinase inhibitor development, 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline has also been investigated for its potential in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of derivatives of this compound with enhanced activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its promise as a lead compound for novel antibiotics.

From a synthetic chemistry perspective, advancements in the efficient production of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline have been reported. A 2023 study in Organic Process Research & Development detailed a scalable and cost-effective method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This methodological improvement is expected to facilitate broader access to the compound for research and development purposes.

Looking ahead, the versatility of 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline continues to attract attention in pharmaceutical research. Ongoing studies are exploring its potential in other therapeutic areas, including neurodegenerative diseases and cancer. Its modular structure allows for facile derivatization, enabling the rapid exploration of structure-activity relationships. As such, this compound remains a focal point in the search for new bioactive molecules with improved efficacy and safety profiles.

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Amadis Chemical Company Limited
(CAS:1036628-11-1)4-Chloro-N-(4-fluorobenzyl)-2-methylaniline
A1102774
Purity:99%
Quantity:1g
Price ($):671.0